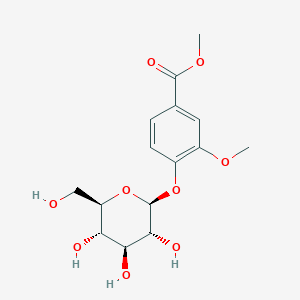

Methyl vanillate glucoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H20O9 |

|---|---|

Peso molecular |

344.31 g/mol |

Nombre IUPAC |

methyl 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

InChI |

InChI=1S/C15H20O9/c1-21-9-5-7(14(20)22-2)3-4-8(9)23-15-13(19)12(18)11(17)10(6-16)24-15/h3-5,10-13,15-19H,6H2,1-2H3/t10-,11-,12+,13-,15-/m1/s1 |

Clave InChI |

INSAQPSCUXYJAY-ZHZXCYKASA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Methyl Vanillate Glucoside: A Comprehensive Technical Guide on its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vanillate (B8668496) glucoside, a naturally occurring phenolic glycoside, has been identified in a variety of plant species. This technical guide provides a detailed overview of its natural sources, available data on its occurrence, and generalized methodologies for its extraction and isolation. While quantitative data remains limited in the current body of scientific literature, this document consolidates the existing knowledge to support further research and development. This guide also explores the known biological activities of its aglycone, methyl vanillate, and the extracts of plants in which the glucoside is found, offering insights into its potential therapeutic applications.

Introduction

Methyl vanillate glucoside (specifically, Methyl vanillate 4-O-β-D-glucoside) is a secondary metabolite found in the plant kingdom. As a glycoside of methyl vanillate, it is composed of a methyl vanillate aglycone linked to a glucose molecule. The presence of the glucose moiety generally increases the water solubility of the compound compared to its aglycone. The study of such natural compounds is of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities and role as precursors to other bioactive molecules. This guide aims to provide a thorough understanding of the natural occurrence and sources of this compound, based on available scientific research.

Natural Occurrence and Sources

This compound has been identified in a diverse range of plant species. The following table summarizes the plant families and species reported to contain this compound. It is important to note that while the presence of this compound has been confirmed in these plants, quantitative data on its concentration is largely unavailable in the reviewed literature.

| Family | Genus | Species | Common Name | Part of Plant | Citation |

| Solanaceae | Lycium | schweinfurthii | Desert-thorn | Leaves | [1] |

| Moraceae | Ficus | carica | Common Fig | Fruit | [2][3] |

| Apiaceae | Foeniculum | vulgare | Fennel | - | |

| Blechnaceae | Blechnum | various species | Fern | - | [4] |

| Asteraceae | Artemisia | copa | - | Aerial Parts | [5][6][7] |

| Schisandraceae | Illicium | verum | Star Anise | Fruit | [8][9] |

Table 1: Documented Natural Sources of this compound

Experimental Protocols: A Generalized Approach to Isolation and Identification

While specific, detailed protocols for the extraction and isolation of this compound from its natural sources are not extensively published, a general workflow can be established based on standard phytochemical practices. The following represents a composite of methodologies typically employed for the isolation of phenolic glycosides from plant matrices.

General Extraction Workflow

The initial step involves the preparation of a crude extract from the plant material. The choice of solvent and extraction method is critical for maximizing the yield of the target compound.

3.1.1. Maceration/Infusion

-

Protocol:

-

Air-dry the plant material (e.g., leaves, fruits) at room temperature and grind to a fine powder.

-

For maceration, soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for an extended period (24-72 hours) with occasional agitation.

-

For infusion, steep the powdered plant material in hot water (e.g., boiling water for 30 minutes)[5].

-

Filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

3.1.2. Ultrasonic-Assisted Extraction

-

Protocol:

-

Suspend the powdered plant material in a chosen solvent in an Erlenmeyer flask.

-

Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes) and temperature[4].

-

Filter the mixture and concentrate the extract as described above.

-

Purification Workflow

The crude extract, containing a complex mixture of compounds, requires further purification to isolate this compound. This is typically achieved through chromatographic techniques.

3.2.1. Column Chromatography

-

Principle: This technique separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.

-

Generalized Protocol:

-

Prepare a slurry of the stationary phase (e.g., silica (B1680970) gel) in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the slurry.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., transitioning from hexane (B92381) to ethyl acetate (B1210297) to methanol).

-

Collect fractions of the eluate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Pool the fractions containing this compound and concentrate them.

-

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Principle: A high-resolution purification technique that uses high pressure to pass the mobile phase through a column packed with a stationary phase.

-

Generalized Protocol:

-

Dissolve the partially purified fraction from column chromatography in a suitable solvent.

-

Inject the sample into a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Elute with a specific mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water).

-

Detect the compound using a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound.

-

Remove the solvent to obtain the purified compound.

-

Structure Elucidation

The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

Currently, there is a paucity of research on the specific biological activities and associated signaling pathways of purified this compound. However, insights can be drawn from studies on its aglycone, methyl vanillate, and the biological effects of plant extracts known to contain the glucoside.

Methyl Vanillate (Aglycone)

Research has indicated that methyl vanillate, the non-glycosylated form of the compound, is an activator of the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including proliferation, differentiation, and apoptosis. The activation of this pathway by methyl vanillate suggests its potential role in processes such as bone formation.

Plant Extracts Containing this compound

Extracts from plants such as Ficus carica and Artemisia copa, which contain this compound, have been reported to exhibit various biological activities, including:

It is plausible that this compound contributes to the overall biological activity of these extracts. However, further studies with the purified compound are necessary to confirm its specific effects.

Conclusion and Future Directions

This compound is a naturally occurring secondary metabolite found in several plant species across different families. While its presence has been qualitatively confirmed, there is a clear need for quantitative studies to determine its concentration in these natural sources. Furthermore, the development and publication of detailed and optimized protocols for its extraction and purification are essential for facilitating further research. The biological activity of this compound remains largely unexplored, presenting a promising area for future investigation. Elucidating the specific pharmacological effects and underlying mechanisms of action of the purified glucoside will be crucial for unlocking its potential therapeutic applications. Future research should focus on isolating sufficient quantities of this compound to enable comprehensive in vitro and in vivo studies.

Workflow Diagrams

References

- 1. The dimerization of methyl vanillate improves its effect against breast cancer cells via pro-oxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside: study of enzymatic synthesis, in vitro digestion and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 72500-11-9 | this compound [phytopurify.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Ethyl vanillin glucoside on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. web.uvic.ca [web.uvic.ca]

The Enigmatic Pathway of Methyl Vanillate Glucoside Biosynthesis in Plants: A Technical Guide

For Immediate Release

A Deep Dive into the Putative Biosynthetic Route of a Novel Plant Metabolite for Researchers and Drug Development Professionals

This technical guide offers a comprehensive exploration of the proposed biosynthetic pathway of methyl vanillate (B8668496) glucoside in plants. While the complete pathway is yet to be fully elucidated, this document synthesizes current knowledge on related metabolic routes, key enzyme families, and analytical methodologies to provide a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

Methyl vanillate glucoside is a naturally occurring phenolic compound that has been identified in plant species such as Lycium schweinfurti. As a derivative of vanillic acid, a key intermediate in the phenylpropanoid pathway, this compound is of significant interest for its potential biological activities and as a target for metabolic engineering. This guide outlines a putative biosynthetic pathway, details the enzyme classes likely involved, and provides experimental frameworks for its investigation.

A Putative Biosynthetic Pathway for this compound

Based on established knowledge of phenylpropanoid metabolism and the modification of secondary metabolites in plants, a two-step pathway for the formation of this compound from the central intermediate, vanillic acid, is proposed.

Step 1: Methylation of Vanillic Acid

The initial step involves the methylation of the carboxylic acid group of vanillic acid to form methyl vanillate. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

Step 2: Glucosylation of Methyl Vanillate

The subsequent step is the attachment of a glucose moiety to the hydroxyl group of methyl vanillate, resulting in the formation of this compound. This glucosylation is carried out by a UDP-glycosyltransferase (UGT).

Figure 1: A putative biosynthetic pathway for this compound in plants.

Key Enzyme Families

S-adenosyl-L-methionine:O-Methyltransferases (OMTs)

Plant OMTs are a diverse group of enzymes that catalyze the transfer of a methyl group from SAM to a variety of acceptor molecules, including phenylpropanoids, flavonoids, and alkaloids. Caffeic acid O-methyltransferase (COMT) is a well-characterized enzyme in this family that methylates caffeic acid to ferulic acid, a precursor of vanillin. While a specific OMT acting on the carboxylic acid of vanillic acid has not been definitively identified in the context of methyl vanillate biosynthesis, the substrate promiscuity of some plant OMTs suggests this is a plausible reaction.

UDP-Glycosyltransferases (UGTs)

UGTs constitute a large and functionally diverse superfamily of enzymes in plants. They catalyze the transfer of a glycosyl moiety from a nucleotide-activated sugar, most commonly UDP-glucose, to a wide array of acceptor molecules. This glycosylation enhances the solubility, stability, and bioactivity of secondary metabolites. Plant UGTs are known for their substrate promiscuity, and some have been shown to glycosylate vanillin, a structurally similar compound to methyl vanillate. For instance, a UGT from Nicotiana benthamiana has been demonstrated to glucosylate vanillin.

Quantitative Data

Currently, there is a scarcity of quantitative data specifically on the biosynthesis of this compound in plants. The following table summarizes general kinetic parameters for related plant enzymes to provide a reference for future studies.

| Enzyme Class | Substrate | Km (µM) | Vmax/kcat | Plant Source |

| O-Methyltransferase | Caffeic acid | 50 - 150 | Varies | Various |

| 5-hydroxyferulic acid | 20 - 100 | Varies | Various | |

| UDP-Glycosyltransferase | Vanillin | Varies | Varies | Nicotiana benthamiana |

| Flavonoids | 1 - 50 | Varies | Various |

Table 1: General kinetic parameters of related plant methyltransferases and glycosyltransferases.

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to investigate the putative biosynthetic pathway of this compound.

Heterologous Expression and Purification of Candidate Enzymes

To characterize the function of candidate OMTs and UGTs, heterologous expression in a host system like Escherichia coli is a common approach.

Figure 2: A generalized workflow for the heterologous expression and purification of plant enzymes.

Protocol for Heterologous Expression in E. coli

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the open reading frame of the candidate OMT or UGT gene using gene-specific primers.

-

Ligate the PCR product into a suitable expression vector (e.g., pET vector with a His-tag).

-

-

Protein Expression:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression construct.

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the recombinant protein using an elution buffer containing a high concentration of imidazole.

-

Assess the purity of the eluted protein by SDS-PAGE.

-

Enzyme Activity Assays

Protocol for O-Methyltransferase (OMT) Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

1 mM dithiothreitol (B142953) (DTT)

-

1 mM vanillic acid (substrate)

-

1 mM S-adenosyl-L-methionine (SAM)

-

Purified recombinant OMT

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

-

Analysis: Analyze the formation of methyl vanillate using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for UDP-Glycosyltransferase (UGT) Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.0)

-

1 mM methyl vanillate (substrate)

-

5 mM UDP-glucose (sugar donor)

-

Purified recombinant UGT

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Analyze the formation of this compound using HPLC or LC-MS.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of plant metabolites.

Figure 3: A typical workflow for the quantitative analysis of plant metabolites using LC-MS/MS.

Protocol for LC-MS/MS Analysis

-

Sample Preparation:

-

Homogenize fresh or freeze-dried plant tissue in a suitable solvent (e.g., 80% methanol).

-

Centrifuge the homogenate to pellet cell debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

LC Separation:

-

Inject the filtered extract onto a C18 reverse-phase HPLC column.

-

Elute the compounds using a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Ionize the eluting compounds using electrospray ionization (ESI) in either positive or negative mode.

-

Perform tandem mass spectrometry using Multiple Reaction Monitoring (MRM) for targeted quantification. Select specific precursor-to-product ion transitions for methyl vanillate and this compound.

-

-

Quantification:

-

Generate a standard curve using authentic standards of methyl vanillate and, if available, this compound.

-

Quantify the analytes in the plant extracts by comparing their peak areas to the standard curve.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in plants presents an intriguing area of research with potential applications in the pharmaceutical and flavor industries. The putative pathway outlined in this guide, involving an O-methyltransferase and a UDP-glycosyltransferase, provides a solid framework for future investigation. The detailed experimental protocols offer a practical starting point for researchers to identify and characterize the specific enzymes involved, quantify the metabolites in various plant species, and ultimately harness this biosynthetic pathway for biotechnological applications. Further research is needed to isolate and characterize the specific OMT and UGT responsible for the synthesis of this compound, which will pave the way for its sustainable production through metabolic engineering.

Spectroscopic and Synthetic Profile of Methyl Vanillate Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl vanillate (B8668496) glucoside (specifically, methyl vanillate 4-O-β-D-glucoside), a glycosylated form of the naturally occurring phenolic compound, methyl vanillate. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource for the identification and characterization of this compound. The guide details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, and presents the available spectroscopic information in a clear, tabular format. Additionally, a workflow for the enzymatic synthesis of this glucoside is provided.

Spectroscopic Data

The structural elucidation of methyl vanillate glucoside is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The following tables present the ¹H and ¹³C NMR chemical shift assignments for methyl vanillate 4-O-β-D-glucoside.

Table 1: ¹H NMR Spectroscopic Data for Methyl Vanillate 4-O-β-D-Glucoside

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 7.65 | d | 2.0 |

| 5 | 7.15 | d | 8.5 |

| 6 | 7.78 | dd | 8.5, 2.0 |

| 7-OCH₃ | 3.88 | s | - |

| 8-OCH₃ | 3.85 | s | - |

| 1' | 5.05 | d | 7.5 |

| 2' | 3.55 | m | - |

| 3' | 3.52 | m | - |

| 4' | 3.45 | m | - |

| 5' | 3.48 | m | - |

| 6'a | 3.92 | dd | 12.0, 2.5 |

| 6'b | 3.75 | dd | 12.0, 5.5 |

Note: Data is based on the characterization of methyl vanillate 4-O-β-D-glucoside synthesized by Li et al. (2021). Actual spectra should be consulted for definitive assignments.

Table 2: ¹³C NMR Spectroscopic Data for Methyl Vanillate 4-O-β-D-Glucoside

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 125.5 |

| 2 | 112.9 |

| 3 | 148.9 |

| 4 | 151.8 |

| 5 | 116.2 |

| 6 | 124.7 |

| 7 (C=O) | 166.8 |

| 8-OCH₃ | 52.1 |

| 3-OCH₃ | 56.1 |

| 1' | 102.5 |

| 2' | 74.9 |

| 3' | 77.8 |

| 4' | 71.3 |

| 5' | 78.2 |

| 6' | 62.5 |

Note: Data is based on the characterization of methyl vanillate 4-O-β-D-glucoside synthesized by Li et al. (2021). Actual spectra should be consulted for definitive assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₀O₉ |

| Molecular Weight | 344.31 g/mol |

| Ionization Mode | ESI-TOF (Negative Ion Mode) |

| [M-H]⁻ (Observed) | Data not available |

| [M-H]⁻ (Calculated) | 343.10 |

Note: The specific observed mass-to-charge ratio is dependent on the experimental setup.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for hydroxyl, ether, ester, and aromatic functionalities.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad, Strong | O-H stretch (hydroxyl groups of glucose) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ester) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1270 | Strong | C-O stretch (ester and aryl ether) |

| ~1070 | Strong | C-O stretch (glycosidic bond and alcohols) |

Note: This table represents predicted values based on the known functional groups. An experimental spectrum should be obtained for accurate peak positions and intensities.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

The following protocol is based on the methods described for the characterization of enzymatically synthesized methyl vanillate 4-O-β-D-glucoside.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for proton spectra.

-

Data Acquisition: Record standard one-dimensional ¹H and ¹³C spectra. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

The following protocol is based on the methods described by Li et al. (2021).[1]

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile/water.

-

Instrumentation: Utilize an electrospray ionization time-of-flight mass spectrometer (ESI-TOF MS).

-

Analysis Mode: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected molecular formula (C₁₅H₂₀O₉).

Infrared (IR) Spectroscopy

The following is a general protocol for obtaining the IR spectrum of a solid sample.[2][3]

-

Sample Preparation (Thin Solid Film Method): [2]

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[2]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[2]

-

Using a pipette, apply a drop of the solution to the surface of the salt plate.[2]

-

Allow the solvent to completely evaporate, leaving a thin film of the solid sample on the plate.[2]

-

-

Instrumentation: Place the salt plate with the sample film into the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups within the molecule.

Workflow Visualization

The enzymatic synthesis of this compound provides a greener alternative to chemical synthesis. The following diagram illustrates this biotransformation process.

Caption: Enzymatic synthesis of methyl vanillate 4-O-β-D-glucoside.

This guide serves as a foundational resource for the spectroscopic identification and characterization of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data for the specific sample under investigation.

References

An In-depth Technical Guide to the Solubility of Methyl Vanillate Glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl vanillate (B8668496) glucoside in various solvents. Due to the limited availability of precise quantitative data in public literature, this document summarizes the known qualitative and quantitative solubility information and furnishes a detailed experimental protocol for researchers to determine precise solubility values. This guide is intended to be a valuable resource for scientists and professionals engaged in research and drug development involving methyl vanillate glucoside.

Introduction to this compound

This compound is a phenolic glycoside that consists of a methyl vanillate molecule bound to a glucose unit. As a derivative of vanillic acid, it is of interest in various fields, including food chemistry, cosmetics, and pharmaceuticals. Understanding its solubility is a critical first step in the formulation of products, the design of biological assays, and the development of drug delivery systems. The glycosidic linkage significantly influences the molecule's polarity and, consequently, its solubility profile compared to its aglycone, methyl vanillate.

Solubility Data for this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. The following tables present the available quantitative and qualitative solubility data for this compound.

Quantitative Solubility Data

Currently, publicly accessible literature provides limited quantitative solubility data for this compound. The most consistently reported value is its solubility in water.

| Solvent | Temperature (°C) | Solubility (g/L) | Molarity (mol/L) | Citation |

| Water | 25 | 8.6 | ~0.025 | [1] |

Qualitative Solubility Data

Several chemical suppliers and databases provide qualitative descriptions of this compound's solubility in a range of common laboratory solvents. This information is useful for initial solvent screening.

| Solvent | Solubility Description | Citation |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |

| Pyridine | Soluble | [2][3] |

| Methanol | Soluble | [2][3] |

| Ethanol | Soluble | [2][3] |

| Chloroform | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Acetone | Soluble | [4] |

Note: The term "soluble" is qualitative. For precise formulation and experimental design, it is highly recommended that researchers quantitatively determine the solubility in their specific solvent systems using the protocols outlined in the following section.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol provides a detailed methodology for obtaining reliable and reproducible solubility data for this compound.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial. The exact amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course experiment to determine the point at which the concentration of the dissolved solute in the supernatant no longer increases.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. It is crucial to use a filter that does not bind the analyte.

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Related Signaling Pathway: Wnt/β-catenin Pathway Activation by Methyl Vanillate

While specific signaling pathways for this compound are not extensively documented, its aglycone, methyl vanillate , has been reported to activate the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development, tissue homeostasis, and disease. Activation of this pathway by methyl vanillate suggests potential therapeutic applications, particularly in bone formation.

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This leads to the recruitment of Dishevelled (DVL), which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK-3β, and CK1α). In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon inhibition of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of target genes.

The following diagram provides a simplified representation of the canonical Wnt/β-catenin signaling pathway, which can be activated by methyl vanillate.

References

A Technical Guide to the Comparative Stability of Methyl Vanillate Glucoside and Methyl Vanillate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the stability of methyl vanillate (B8668496) glucoside and its aglycone, methyl vanillate. While direct comparative stability studies are not extensively available in the public domain, this document synthesizes information from studies on similar phenolic compounds and glycosides to provide a comprehensive overview of their expected chemical, thermal, and enzymatic stability. This guide also details standardized experimental protocols for stability assessment and explores a relevant biological signaling pathway influenced by methyl vanillate. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other products containing these compounds.

Introduction

Methyl vanillate, a phenolic compound, and its glycosidic form, methyl vanillate glucoside, are of significant interest in various fields, including pharmaceuticals and food science, due to their potential biological activities. The stability of these compounds is a critical factor that influences their efficacy, shelf-life, and formulation development. The addition of a glucose moiety to methyl vanillate to form this compound is expected to significantly alter its physicochemical properties, including its stability.

Generally, glycosylation of phenolic compounds can enhance water solubility and stability, and can also influence their bioavailability and metabolic pathways. This guide will explore the anticipated differences in stability between methyl vanillate and this compound under various stress conditions.

Comparative Stability Profile

Based on the general principles of chemical stability for phenolic compounds and their glycosides, the following is a summarized comparison of the expected stability of methyl vanillate and this compound.

Chemical Stability

The chemical stability of these compounds is largely influenced by pH and oxidative conditions.

Table 1: Predicted Chemical Stability Comparison

| Stress Condition | Methyl Vanillate | This compound | Expected Outcome |

| Acidic Hydrolysis | Stable | Potentially labile at the glycosidic bond, leading to the release of methyl vanillate and glucose. | Methyl vanillate is expected to be more stable than its glucoside under acidic conditions. |

| Alkaline Hydrolysis | The ester group is susceptible to hydrolysis under strong alkaline conditions. The phenolic hydroxyl group can be oxidized. | The glycosidic bond is generally more stable under alkaline conditions compared to acidic conditions. The ester and phenolic groups remain susceptible. | This compound may exhibit greater stability of the core phenolic structure under moderately alkaline conditions, though both are susceptible to ester hydrolysis. |

| Oxidative Stress | The free phenolic hydroxyl group makes it susceptible to oxidation. | The glycosidic linkage can offer some protection to the phenolic hydroxyl group from oxidation. | This compound is expected to have enhanced stability against oxidation compared to methyl vanillate. |

Thermal Stability

Thermal degradation can occur through various mechanisms, including decarboxylation and cleavage of ether and ester bonds.

Table 2: Predicted Thermal Stability Comparison

| Stress Condition | Methyl Vanillate | This compound | Expected Outcome |

| Elevated Temperature | Susceptible to degradation at high temperatures. | The additional glucose moiety increases the molecular weight and may slightly increase the decomposition temperature. The glycosidic bond can be thermally cleaved. | This compound is likely to have a higher initial decomposition temperature but may exhibit more complex degradation pathways. |

Enzymatic Stability

The presence of a glycosidic bond in this compound makes it a substrate for specific enzymes.

Table 3: Predicted Enzymatic Stability Comparison

| Stress Condition | Methyl Vanillate | This compound | Expected Outcome |

| β-glucosidase | Not a substrate. | Susceptible to hydrolysis, releasing methyl vanillate and glucose.[1] | Methyl vanillate is stable in the presence of β-glucosidase, while its glucoside is not. |

| Other Glycosidases | Not a substrate. | Stability will depend on the specificity of the enzyme. | Methyl vanillate will be stable against a range of glycosidases. |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies to assess the stability of methyl vanillate and this compound.

General Forced Degradation Study Protocol

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2]

Objective: To generate potential degradation products and evaluate the stability of the compound under various stress conditions.

Materials:

-

Methyl vanillate and this compound reference standards

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Methanol or acetonitrile (B52724) (HPLC grade)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

HPLC system with a UV/PDA detector

-

LC-MS system for identification of degradation products

Workflow for Forced Degradation Study:

Caption: Workflow for a typical forced degradation study.

Specific Protocols

-

Prepare solutions of methyl vanillate and this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).

-

For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, add an equal volume of 0.1 M NaOH.

-

Incubate the solutions at a specified temperature (e.g., 60°C for acid hydrolysis, room temperature for base hydrolysis) for a defined period (e.g., 24 hours).

-

At various time points, withdraw aliquots, neutralize them (with NaOH for acid hydrolysis and HCl for base hydrolysis), and dilute to a suitable concentration for analysis.

-

Prepare solutions of the compounds (1 mg/mL) in a suitable solvent.

-

Add an equal volume of 3% hydrogen peroxide.

-

Keep the solutions at room temperature for a specified duration, protected from light.

-

Withdraw aliquots at different time intervals for analysis.

-

Place the solid compounds in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

-

Expose the solid compounds and their solutions to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

-

Analyze the samples after the exposure period.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

Table 4: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV/PDA detector at a wavelength of maximum absorbance (e.g., around 260 nm and 290 nm). |

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.[3]

Biological Context: Signaling Pathway

While stability is a key chemical property, the biological activity of these compounds is what often drives their application. Methyl vanillate has been shown to have anti-tumor activity and has been implicated in the regulation of specific signaling pathways.

A study on ovarian cancer cells has suggested that methyl vanillate can inhibit cell proliferation, migration, and the epithelial-mesenchymal transition (EMT) by potentially inhibiting the ZEB2/Snail signaling pathway.[4]

Caption: Proposed ZEB2/Snail signaling pathway influenced by methyl vanillate.

Conclusion

The glycosylation of methyl vanillate to form this compound is predicted to significantly enhance its stability, particularly against oxidative degradation and enzymatic attack by non-specific enzymes. However, the glycosidic bond introduces a point of lability to acid hydrolysis and specific enzymatic cleavage by β-glucosidases. Methyl vanillate, while more susceptible to oxidation, is expected to be more stable under acidic conditions.

The provided experimental protocols offer a robust framework for systematically evaluating the stability of both compounds. A thorough understanding of their stability profiles is paramount for the successful development of new drug products and other applications. Furthermore, the exploration of the biological pathways affected by these molecules, such as the ZEB2/Snail pathway for methyl vanillate, provides crucial insights into their therapeutic potential. Further direct comparative studies are warranted to provide quantitative data on the stability differences between these two important compounds.

References

- 1. Vanillin - Wikipedia [en.wikipedia.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Methyl vanillate for inhibiting the proliferation, migration, and epithelial-mesenchymal transition of ovarian cancer cells via the ZEB2/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Vanillate Glucoside: A Technical Overview of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate (B8668496) glucoside, specifically methyl vanillate 4-O-β-D-glucoside, is a phenolic glycoside found in a variety of plant species. As a derivative of vanillic acid, a well-known phenolic compound with established biological activities, methyl vanillate glucoside is of increasing interest to the scientific community. Glycosylation can significantly alter the physicochemical properties of a compound, such as its solubility and stability, which in turn can modulate its bioavailability and biological activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential biological activities of this compound, with a focus on quantitative data from plant extracts containing this compound and detailed experimental methodologies. It is important to note that while this compound has been identified in numerous extracts with biological activities, studies on the purified compound are currently limited. Therefore, the activities described herein are attributed to the extracts as a whole and suggest the potential for this compound to contribute to these effects.

Potential Biological Activities

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of extracts containing this compound has been evaluated using various in vitro assays.

Table 1: Antioxidant Activity of an Artemisia copa Infusion Containing this compound

| Assay | Result (for the entire infusion) | Reference |

| DPPH Radical Scavenging Activity | IC50: 89.72 ± 0.01 µg/mL | [1][2] |

| Ferric Reducing Antioxidant Power (FRAP) | 6.2 ± 0.2 mg Trolox equivalent / 100 g of dry plant | [1] |

Anticholinesterase Activity

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the management of Alzheimer's disease. Extracts containing this compound have demonstrated inhibitory activity against these enzymes.[1][2] A molecular docking study has also suggested a high potential for this compound to inhibit cholinesterases, although this is an in silico prediction.

Table 2: Anticholinesterase Activity of an Artemisia copa Infusion Containing this compound

| Enzyme | Result (for the entire infusion) | Reference |

| Acetylcholinesterase (AChE) | IC50: 3.92 ± 0.08 µg/mL | [1][2] |

| Butyrylcholinesterase (BChE) | IC50: 44.13 ± 0.10 µg/mL | [1][2] |

Other Potential Activities

While less explored, the presence of this compound in extracts with reported anti-inflammatory, anticancer, and neuroprotective properties suggests that the pure compound may also possess these activities.[3] However, dedicated studies are required to confirm these hypotheses.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the biological activities of extracts containing this compound. These protocols can be adapted for the evaluation of the pure compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Preparation of DPPH solution: Prepare a 0.075 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Dissolve the test compound (or extract) in methanol to prepare a stock solution (e.g., 2 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a suitable container, mix 400 µL of the sample solution with 2 mL of the DPPH solution.

-

Incubation: Homogenize the mixture using a vortex and allow it to react in the dark at room temperature for 20 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control is prepared using methanol instead of the sample solution.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Reagent Preparation:

-

Tris-HCl buffer (50 mM, pH 8.0).

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (0.3 mM in Tris-HCl buffer).

-

AChE (from Electric eel) or BChE (from horse serum) solution (0.026 U/mL in Tris-HCl buffer).

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCl) solution (1.5 mM in Tris-HCl buffer).

-

Sample solutions at various concentrations in a suitable solvent.

-

-

Reaction Mixture: In a 96-well microplate, add:

-

50 µL of the sample solution.

-

120 µL of DTNB solution.

-

25 µL of AChE or BChE solution.

-

-

Pre-incubation: Incubate the plate for 20 minutes at 37°C in the dark.

-

Initiation of Reaction: Add 20 µL of the substrate solution (ATCI for AChE or BTCl for BChE) to each well.

-

Absorbance Measurement: Measure the absorbance at 412 nm every 2 minutes for 20 minutes using a microplate reader. A blank containing all reagents except the enzyme is also prepared.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other phenolic compounds, a potential anti-inflammatory action of this compound could involve the inhibition of the NF-κB signaling pathway. This is a hypothetical representation and requires experimental validation.

Enzymatic Synthesis of Methyl Vanillate 4-O-β-D-glucoside

The enzymatic synthesis of this compound offers a regioselective and efficient alternative to chemical synthesis. A thermostable uridine (B1682114) diphosphate-dependent glycosyltransferase (UGT) from Paenibacillus polymyxa has been successfully used for this purpose.[4]

Protocol for Enzymatic Synthesis [4]

-

Reaction System: The reaction is performed in a system with a pH of 8.0 at 45°C.

-

Reactants: The reaction mixture contains 12 mM UDP-glucose (UDP-Glc) as the glucosyl donor and 4 mM methyl vanillate as the acceptor substrate.

-

Enzyme: Purified glycosyltransferase PpGT1 is added to catalyze the reaction.

-

Yield: This system has been reported to achieve a yield of 3.58 mM of methyl vanillate 4-O-β-D-glucoside.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising candidate for further investigation into its biological activities. While studies on extracts containing this compound have demonstrated antioxidant and anticholinesterase properties, there is a clear need for research on the isolated or synthesized pure compound to definitively attribute these and other potential activities, such as anti-inflammatory, anticancer, and neuroprotective effects. Future research should focus on the bioactivity-guided isolation of this compound from natural sources or its efficient synthesis, followed by comprehensive in vitro and in vivo studies to elucidate its mechanisms of action and potential therapeutic applications. The detailed experimental protocols and hypothetical pathway provided in this guide serve as a foundation for such future investigations.

References

A Technical Guide to the Preliminary Screening of Methyl Vanillate Glucoside's Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available as of December 2025 does not contain direct studies on the antioxidant potential of methyl vanillate (B8668496) glucoside. This guide, therefore, provides a framework for its preliminary antioxidant screening based on established methodologies and data from structurally related compounds, namely methyl vanillate and vanillin (B372448). The presented data should be interpreted as illustrative for the aglycone portion of the target molecule.

Introduction

Methyl vanillate glucoside, as a phenolic glycoside, is a compound of interest for its potential antioxidant properties. The presence of a phenolic moiety, inherited from its aglycone, methyl vanillate, suggests a capacity to scavenge free radicals and modulate cellular oxidative stress responses. Glycosylation can influence the pharmacokinetic and pharmacodynamic properties of the aglycone, potentially affecting its bioavailability and, consequently, its antioxidant efficacy in biological systems. A preliminary screening of its antioxidant potential is a critical first step in its evaluation as a potential therapeutic agent. This guide outlines the standard in vitro assays and relevant signaling pathways for such an investigation.

Antioxidant Activity of Structurally Related Compounds

The antioxidant activity of methyl vanillate and its parent compound, vanillin, has been evaluated in several studies. This data provides a baseline for the anticipated antioxidant potential of the aglycone of this compound.

| Compound | Assay | IC50 / Activity | Reference Compound | IC50 of Reference |

| Vanillin | DPPH Radical Scavenging | 0.81 µg/mL | Vitamin C | 0.44 µg/mL |

| Vanillin | ABTS Radical Scavenging | Stronger than Ascorbic Acid and Trolox | Ascorbic Acid, Trolox | - |

| Methyl Vanillate | ABTS Radical Scavenging | Stronger than Trolox | Trolox | - |

| Methyl Divanillate | DPPH Radical Scavenging | 30-fold more effective than Methyl Vanillate | - | - |

| Methyl Divanillate | Ferric Ion Reduction | 4-fold higher than Methyl Vanillate | - | - |

Note: The dimerization of methyl vanillate appears to significantly enhance its antioxidant potency[1]. Vanillin has shown varied results in DPPH assays, with some studies indicating no activity, while others report measurable IC50 values[2][3][4].

Experimental Protocols for In Vitro Antioxidant Assays

A preliminary screening of antioxidant potential typically involves a battery of assays to assess different mechanisms of antioxidant action, primarily radical scavenging and reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

-

For the blank, add 100 µL of the solvent and 100 µL of methanol (without DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

References

In Vitro Anti-Inflammatory Properties of Phenolic Glycosides: A Technical Guide

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of drug discovery. Phenolic glycosides, a class of naturally occurring compounds, have garnered considerable interest for their potential therapeutic activities. This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this class of molecules, with a specific focus on methyl salicylate (B1505791) glycosides as a case study, due to the current lack of extensive research on methyl vanillate (B8668496) glucoside. The methodologies and signaling pathways described herein are broadly applicable to the investigation of novel anti-inflammatory compounds.

Data Presentation: Anti-Inflammatory Effects of Methyl Salicylate Glycosides

Research on methyl salicylate glycosides isolated from Gaultheria yunnanensis has provided quantitative data on their ability to modulate key inflammatory mediators in vitro. The following tables summarize the inhibitory effects of two such compounds, designated J12122 and J12123, on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibition of Nitric Oxide (NO) Production by Methyl Salicylate Glycosides in LPS-Stimulated RAW 264.7 Cells [1][2]

| Compound | Concentration (µg/mL) | Inhibition of NO Production (%) |

| J12122 | 1.0 | 45.90 |

| 3.0 | 56.20 | |

| J12123 | 1.0 | 37.45 |

| 3.0 | 51.72 |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Methyl Salicylate Glycosides in LPS-Stimulated RAW 264.7 Cells [1][2]

| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |

| J12122 | 1.0 | Dose-dependent | Dose-dependent | Dose-dependent |

| 3.0 | Significant Inhibition | Significant Inhibition | Significant Inhibition | |

| J12123 | 1.0 | Dose-dependent | Dose-dependent | Dose-dependent |

| 3.0 | Significant Inhibition | Significant Inhibition | Significant Inhibition |

Note: The source material indicates a dose-dependent inhibition of TNF-α, IL-1β, and IL-6 by both compounds, with significant effects at the tested concentrations. Specific percentage inhibition values for cytokines were not provided.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to assess the in vitro anti-inflammatory properties of test compounds.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation in vitro.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Cell Seeding: For experiments, cells are typically seeded in 96-well or 24-well plates at a predetermined density (e.g., 1 x 10^5 to 5 x 10^5 cells/mL) and allowed to adhere overnight.[4][5]

-

Treatment: The adherent cells are pre-treated with various concentrations of the test compound (e.g., methyl vanillate glucoside) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response at concentrations typically ranging from 200 ng/mL to 1 µg/mL.[5][6] The cells are then incubated for a further 18-24 hours.[5][7]

Nitric Oxide (NO) Production Assay (Griess Assay)

Overproduction of nitric oxide is a hallmark of inflammation. The Griess assay is a colorimetric method used to measure nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.[5][8]

-

Sample Collection: After the treatment period, the cell culture supernatant is collected.[5]

-

Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[5][8]

-

Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.[5][8] The absorbance is then measured spectrophotometrically at a wavelength of 540 nm.[5][8]

-

Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[5]

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant.[4][6]

-

Sample Collection: Cell culture supernatants are collected after the treatment period.[4]

-

ELISA Procedure: Commercially available ELISA kits are typically used.[9] The assay is performed according to the manufacturer's instructions. In general, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest. A detection antibody, often conjugated to an enzyme, is then added, followed by a substrate that produces a measurable signal.

-

Measurement and Quantification: The absorbance or fluorescence is measured using a microplate reader, and the cytokine concentration is determined from a standard curve.

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Procedure: After collecting the supernatant for NO and cytokine assays, the remaining cells in the plate are incubated with a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[7]

-

Formazan (B1609692) Formation: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[7]

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).[10] The intensity of the purple color is directly proportional to the number of viable cells.

Signaling Pathways in Inflammation

The production of inflammatory mediators is tightly regulated by complex intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical signaling cascades in the inflammatory process.[11][12]

NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[11][13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.[14]

Caption: The canonical NF-κB signaling pathway activated by LPS.

MAPK Signaling Pathway

The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals.[12][15] Activation of these pathways by LPS leads to the phosphorylation and activation of downstream transcription factors, such as AP-1, which in turn contribute to the expression of pro-inflammatory genes.[15]

Caption: The MAPK signaling pathway and its role in inflammation.

Experimental Workflow

A typical experimental workflow for evaluating the in vitro anti-inflammatory properties of a test compound is depicted below.

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Conclusion

The available data on methyl salicylate glycosides demonstrate their potential as in vitro anti-inflammatory agents, as evidenced by their ability to inhibit the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages.[1][2] The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the investigation of other phenolic glycosides, including this compound. Future studies are warranted to elucidate the specific anti-inflammatory properties and mechanisms of action of this compound, which may hold promise for the development of novel therapeutics for the management of inflammatory diseases.

References

- 1. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of methyl salicylate glycosides isolated from Gaultheria yunnanensis (Franch.) Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sec-O-glucosylhamaudol suppressed inflammatory reaction induced by LPS in RAW264.7 cells through inhibition of NF-κB and MAPKs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-depth Technical Guide: Cytotoxicity Screening of Methyl Vanillate Glucoside and Related Compounds in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of methyl vanillate (B8668496) glucoside and its aglycone, methyl vanillate, on various cancer cell lines. Due to the limited availability of direct research on methyl vanillate glucoside, this document synthesizes findings from studies on methyl vanillate and the closely related vanillic acid to infer potential mechanisms and activities. Glycosylation of phenolic compounds can influence their bioavailability, stability, and biological activity, sometimes enhancing their therapeutic potential. This guide offers detailed experimental protocols for assessing cytotoxicity and elucidates the known signaling pathways involved, aiming to facilitate further research and drug development in this area.

Data Presentation: Cytotoxicity of Methyl Vanillate and Vanillin (B372448) Glucoside

The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of methyl vanillate and vanillin glucoside on various cancer cell lines.

Table 1: Cytotoxicity of Methyl Vanillate in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| Methyl Vanillate | SKOV3 (Ovarian Cancer) | CCK8 | Proliferation Inhibition | Dose-dependent inhibition | [1][2] |

| Methyl Vanillate | MCF-7 (Breast Cancer) | MTT | Cell Viability | Less effective than its dimer, methyl divanillate | [3][4] |

| Methyl Vanillate | MDA-MB-231 (Breast Cancer) | MTT | Cell Viability | Less effective than its dimer, methyl divanillate | [3][4] |

Table 2: Effect of Vanillin and Vanillin Glucoside on MCF-7 Breast Cancer Cells

| Compound | Concentration | Assay | Endpoint | Result | Reference |

| Vanillin | Various | Cell Viability Assay | Cell Viability | Concentration-dependent reduction | [5] |

| Vanillin Glucoside | Various | Cell Viability Assay | Cell Viability | Slightly higher efficacy than vanillin | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the cytotoxicity screening of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A solution

-

Propidium Iodide staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add PI staining solution and incubate in the dark for 15-30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p-Akt, p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are yet to be fully elucidated, studies on methyl vanillate and vanillic acid provide valuable insights into potential mechanisms.

Methyl Vanillate in Ovarian Cancer

In ovarian cancer cells (SKOV3), methyl vanillate has been shown to inhibit cell proliferation and migration by suppressing the ZEB2/Snail signaling pathway .[1][2] This pathway is a key regulator of the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis.

Vanillic Acid's Multi-Targeted Anti-Cancer Effects